rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[320]heptane-1-carboxylate hydrochloride is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis using continuous flow reactors or other scalable techniques. The use of photochemistry, such as [2 + 2] cycloaddition, can also be employed to access new building blocks and facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it suitable for materials science applications, such as the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides conformational rigidity, which can influence binding affinity and selectivity for specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride: Similar bicyclic structure but lacks the trifluoromethyl group.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions, these compounds have different functional groups and properties.
Uniqueness
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high lipophilicity and stability .
Properties
Molecular Formula |
C9H13ClF3NO2 |
---|---|
Molecular Weight |
259.65 g/mol |
IUPAC Name |
methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12F3NO2.ClH/c1-15-7(14)8-2-5(9(10,11)12)6(8)3-13-4-8;/h5-6,13H,2-4H2,1H3;1H/t5-,6+,8-;/m0./s1 |
InChI Key |
OGYBSAGICCBFQK-CLFDHOPQSA-N |
Isomeric SMILES |
COC(=O)[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.